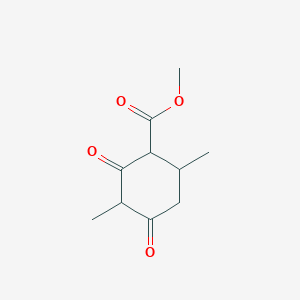

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

Description

Properties

CAS No. |

61710-85-8 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5-6,8H,4H2,1-3H3 |

InChI Key |

DLSXDJHNHAKETI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

Detailed Synthetic Route from Patent CN109096113B

A significant preparation method is described in Chinese patent CN109096113B, which provides a process for synthesizing this compound as part of a method for aromatizing synthetic oak moss.

Reaction Scheme

- Starting materials: Dimethyl malonate and suitable methylating agents.

- Reaction conditions: The process involves a Michael addition reaction followed by chlorination and subsequent hydrolysis steps.

- Solvents and reagents: Acetonitrile as solvent, hydrochloric acid for pH adjustment, sodium methoxide as base, and methyl chloride for methylation.

- Temperature and time: Controlled cooling and heating phases to optimize yield and selectivity.

Stepwise Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Michael addition of dimethyl malonate | Base-catalyzed in acetonitrile solvent |

| 2 | Chlorination of intermediate | Chlorine or chloromethane used as chlorinating agent |

| 3 | Esterification and ring closure | Acidic conditions with hydrochloric acid |

| 4 | Purification by suction filtration and drying | Removal of byproducts and isolation of pure compound |

Reaction Highlights

- The Michael addition introduces methyl groups at the 3 and 6 positions.

- Chlorination facilitates the formation of keto groups at 2 and 4 positions.

- The ester group is formed by methylation using methyl chloride.

- The process achieves high purity and yield through careful control of pH, temperature, and reaction time.

Alternative Synthetic Approaches

Other literature sources suggest variations on this method, including:

- Direct Claisen condensation of methyl acetoacetate derivatives to form the cyclohexane ring with keto groups.

- Use of acetic anhydride or other acylating agents to introduce keto functionalities.

- Employing sodium methoxide or other alkoxides as catalysts for esterification and methylation steps.

Comparative Data Table of Preparation Methods

| Method/Source | Key Steps | Reagents/Solvents | Advantages | Limitations |

|---|---|---|---|---|

| Patent CN109096113B | Michael addition, chlorination, esterification | Dimethyl malonate, methyl chloride, acetonitrile, HCl, NaOMe | High yield, selective methylation | Requires careful pH and temperature control |

| Claisen condensation approach | Ring formation via condensation | Methyl acetoacetate, base catalyst | Simpler starting materials | May require additional oxidation steps |

| Acylation and methylation | Acylation with acetic anhydride, methylation | Acetic anhydride, methylating agents | Efficient keto group introduction | Potential side reactions, requires purification |

Research Findings and Analysis

- The described synthesis routes emphasize the importance of controlled reaction conditions to achieve regioselective methylation at the 3 and 6 positions without over-alkylation.

- Chlorination steps are critical for introducing the keto groups at the 2 and 4 positions; these are often performed using chlorine gas or chlorinated solvents under acidic conditions.

- Esterification to form the methyl carboxylate group is typically achieved through methyl chloride or methanol in the presence of base catalysts such as sodium methoxide.

- Purification methods such as suction filtration and drying are essential to isolate the compound in high purity suitable for further application in fragrance synthesis or chemical research.

- The molecular weight of the compound is 198.22 grams per mole, and its chemical formula is C10H14O4, consistent across sources.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ammonium cerium nitrate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

This compound, with the molecular formula and a molecular weight of 198.22 g/mol, is a cyclohexane derivative that has applications in various scientific research fields . It is also known under the IUPAC name this compound .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate and ammonium cerium nitrate can oxidize this compound to form corresponding carboxylic acids or ketones.

- Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can convert the keto groups to hydroxyl groups.

- Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions on the ester group.

Scientific Research Applications

This compound serves as an intermediate in the synthesis of various organic compounds. It can be used in studies involving enzyme interactions and metabolic pathways, as well as in the production of fine chemicals and specialty materials. The compound's keto and ester groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes.

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .

Comparison with Similar Compounds

To contextualize the properties and reactivity of methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below.

Structural and Functional Group Variations

A. 4,4-Dimethylcyclohexane-1,3-dione (CAS Not Specified)

- Structure : A 1,3-diketone with methyl groups at positions 4 and 3.

- Reactivity: Under identical reaction conditions (e.g., with aldehydes), this compound produces regioisomeric pyranones (2cA and 2cB) in yields of 28% and 17%, respectively, due to steric and electronic effects of the methyl groups .

B. Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Structure: An isoquinoline derivative with ethoxy and methyl ester substituents.

- Applications : Used in alkaloid synthesis and as a precursor for neuropharmacological agents .

- Contrast: Unlike the target compound, which is a simple cyclohexane derivative, 6d’s aromatic isoquinoline core confers distinct electronic properties and biological activity.

C. Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS 1408058-16-1)

- Structure : Features a dichlorophenyl substituent and a single ketone group.

- Reactivity : The electron-withdrawing chlorine atoms enhance electrophilic substitution resistance, unlike the electron-donating methyl groups in the target compound .

Physicochemical Properties

Biological Activity

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate (CAS No. 61710-85-8) is a chemical compound with significant biological activity, characterized by its unique molecular structure that includes two ketone groups and a carboxylate ester functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 198.22 g/mol

- Synonyms : 3,6-Dimethyl-2,4-dioxocyclohexane-1-carboxylic acid methyl ester, Methyl 2,4-dioxocyclohexane-1-carboxylate.

The compound exhibits a cyclohexane ring with methyl substituents at positions 3 and 6, contributing to its reactivity and biological properties .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties . It has been shown to mitigate oxidative stress in biological systems by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative damage associated with various diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Its effectiveness varies based on concentration and the specific microbial strain tested.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : It can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes linked to oxidative stress pathways, contributing to its antioxidant effects.

- Reactivity with Biological Macromolecules : Interaction studies have shown that this compound can react with proteins and nucleic acids, potentially altering their functions and influencing cellular processes.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2,4-dioxocyclohexane-1-carboxylate | 834900-78-6 | Lacks methyl groups at positions 3 and 6; potentially different biological activities. |

| Ethyl 3-methyl-2,4-dioxocyclohexane-1-carboxylate | Not available | Ethyl instead of methyl group; alters solubility and reactivity. |

| Methyl 3-hydroxy-2,4-dioxocyclohexane-1-carboxylate | Not available | Hydroxyl group substitution; may enhance hydrogen bonding interactions. |

This table highlights the structural variations among compounds related to this compound and their potential implications for biological activity.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Antioxidant Efficacy Study : A study investigated the antioxidant capacity of this compound in vitro using DPPH radical scavenging assays. Results indicated a significant reduction in free radical levels compared to controls.

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial effects against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion tests.

- Inflammation Model : In an animal model of inflammation induced by carrageenan injection, administration of this compound resulted in reduced paw edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the established synthetic routes for Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

A common synthetic approach involves cycloaddition reactions. For example, CAN (ceric ammonium nitrate)-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to conjugated dienes can yield structurally related cyclohexane derivatives . Kinetic studies using Michaelis-Menten principles are critical for optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity) to maximize yield. For instance, the reaction between 2,3-dimethylbuta-1,3-diene and methyl acrylate requires precise control of reaction time and catalyst loading to favor cycloadduct formation over side products .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

Structural elucidation relies on a combination of NMR (¹H, ¹³C), IR spectroscopy , and X-ray crystallography . For example:

- NMR : Chemical shifts for methyl groups in similar compounds (e.g., 3,5-diethyl-2-methyloctane) appear at δ 1.75–2.21 ppm for methyl protons adjacent to carbonyls .

- X-ray analysis : Used to confirm stereochemistry and bond angles, as demonstrated in computational studies of analogous cyclohexane carboxylates .

- Chromatography : GC-MS or HPLC validates purity, with logP values (~1.16) guiding solvent selection .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer:

The compound’s reactivity is dominated by its α,β-unsaturated ketone system and ester moiety:

- Electrophilic addition : The dioxocyclohexane ring undergoes conjugate additions with nucleophiles (e.g., Grignard reagents).

- Ester hydrolysis : Controlled saponification (e.g., NaOH/EtOH) yields carboxylic acid derivatives, useful in further functionalization .

- Cycloaddition : Participation in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) is facilitated by electron-withdrawing groups .

Advanced: How can computational methods resolve contradictory data on reaction mechanisms?

Methodological Answer:

Conflicting mechanistic hypotheses (e.g., radical vs. polar pathways) are addressed via DFT calculations and molecular dynamics simulations . For example:

- DFT : Calculates activation energies to compare feasibility of proposed intermediates.

- Molecular docking : Evaluates steric and electronic interactions in transition states .

A case study on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate demonstrated that DFT-derived Mulliken charges and frontier molecular orbitals (HOMO/LUMO) clarified regioselectivity discrepancies .

Advanced: What experimental design strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

Key strategies include:

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustment of reaction conditions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts reduce unwanted byproducts during hydrogenation or esterification steps .

- Solvent optimization : Non-polar solvents (e.g., toluene) minimize ester hydrolysis, while polar aprotic solvents (e.g., DMF) enhance cycloaddition rates .

Advanced: How are stability and decomposition products analyzed under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determines thermal stability; decomposition above 200°C suggests formation of volatile fragments (e.g., CO, CO₂) .

- Accelerated stability studies : Exposure to UV light, humidity, or strong oxidizers (e.g., HNO₃) identifies degradation pathways. For example, incompatibility with strong bases may lead to ester hydrolysis, necessitating inert-atmosphere handling .

- LC-MS/MS : Detects trace decomposition products (e.g., cyclohexane dicarboxylic acids) in stressed samples .

Advanced: How do stereoelectronic effects influence the compound’s biological activity?

Methodological Answer:

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by analyzing steric complementarity and hydrogen-bonding interactions .

- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with activity. For instance, electron-withdrawing groups on the cyclohexane ring enhance interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.